molecular formula C9H11FOS B7992759 5-Fluoro-2-propoxybenzenethiol

5-Fluoro-2-propoxybenzenethiol

Cat. No.: B7992759
M. Wt: 186.25 g/mol
InChI Key: UUHBAWYHGVYFIE-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxybenzenethiol is an organic compound with the molecular formula C₉H₁₁FOS. It is a fluorinated aromatic thiol, which means it contains a benzene ring substituted with a fluorine atom, a propoxy group, and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Finally, the thiol group is introduced via a thiolation reaction .

Industrial Production Methods

Industrial production of 5-Fluoro-2-propoxybenzenethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. The exact methods may vary depending on the specific requirements and available technology .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-propoxybenzenethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-propoxybenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, while the propoxy group can affect its solubility and overall molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-propoxybenzenethiol is unique due to the combination of its fluorine atom, propoxy group, and thiol group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of the fluorine atom also enhances its stability and bioavailability, making it a valuable compound in various applications .

Properties

IUPAC Name

5-fluoro-2-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBAWYHGVYFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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